3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-22-14-9-5-6-12(10-14)16-18-19-17-21(16)20-15(24-17)11-23-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFHMKPBDQGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thiol with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Activities
The compound has been studied for its potential therapeutic effects across several domains:
- Antimicrobial Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger .
- Anticancer Properties : The triazolo-thiadiazole framework has been linked to cytotoxic activities against human cancer cell lines. In vitro studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory and Analgesic Effects : Several derivatives have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways and provide pain relief in preclinical models .
- Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, including carbonic anhydrase and cholinesterase. This property is crucial for developing treatments for conditions like glaucoma and Alzheimer's disease .
Synthetic Approaches
The synthesis of 3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several methods:
- Cyclocondensation Reactions : This method utilizes 4-amino-3-mercaptotriazoles with various electrophiles to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts to enhance yield and selectivity .
- One-Pot Synthesis : Recent advancements have led to one-pot synthesis techniques that simplify the process while maintaining high yields. These methods often involve the use of heteropolyacids as catalysts .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- A study by Mahendrasinh et al. reported on the synthesis of novel thiadiazole derivatives that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the structural importance of the thiadiazole ring in enhancing biological activity .
- Another research effort focused on synthesizing triazolo-thiadiazole derivatives and evaluating their anticancer properties against different human cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential for further development into anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may bind to bacterial enzymes, disrupting their function and leading to cell death. Molecular docking studies have shown that the compound has a strong binding affinity with certain bacterial proteins, which may explain its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiadiazoles with variations in substituents at positions 3 and 6 have been extensively studied. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Structural and Pharmacological Comparisons
Key Observations
Phenoxymethyl at position 6 is a common feature in anticancer agents (e.g., CPPT in ), suggesting the target compound may share similar mechanisms, though direct evidence is lacking.
Physicochemical Properties: Lipophilicity: Bulky substituents like adamantyl (logP ~4.5) increase hydrophobicity, whereas morpholinylmethyl (logP ~1.48) improves aqueous solubility . The target compound’s methoxyphenyl group balances moderate lipophilicity for membrane permeability. Melting Points: Derivatives with rigid substituents (e.g., adamantyl, 229°C ) exhibit higher melting points than those with flexible groups (e.g., phenoxymethyl, predicted ~150–180°C).
Synthetic Yields :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (>70%) compared to conventional POCl₃-mediated methods (52–61% ). The target compound’s synthesis likely follows the latter, given its structural similarity to POCl₃-derived analogs.
Biological Activities: Anticancer: CPPT (phenoxymethyl analog) increased mean survival time in mice by 50% at 50 mg/kg . The target compound’s methoxy group may reduce toxicity compared to chlorophenyl derivatives. Antifungal: Trichloromethyl-substituted analogs show potent activity against Pellicularia sasakii (EC₅₀: 7.28 µM) , suggesting halogenation enhances fungicidal effects.
Contradictions and Limitations
- Stereoelectronic Effects : The role of methoxy vs. halogen substituents in enzyme inhibition remains unclear, with some studies reporting conflicting results for COX-1/2 selectivity .
Biological Activity
3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole and thiadiazole ring system, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : 3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- CAS Number : 934609-13-9
This compound is characterized by the presence of a methoxyphenyl group and a phenoxymethyl group attached to the triazole-thiadiazole core.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
- Mechanism of Action : The compound likely interacts with specific bacterial enzymes or proteins, disrupting their function and leading to cell death. Molecular docking studies suggest a strong binding affinity with certain bacterial targets .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A review of related thiadiazole derivatives highlights their promising anticancer activities:
- In Vitro Studies : Several derivatives have shown significant antiproliferative effects against various cancer cell lines including HL-60 (human leukemia), A549 (lung carcinoma), and MCF7 (breast cancer). For instance:
Other Biological Activities
Beyond antimicrobial and anticancer properties, the compound may possess other biological activities such as anti-inflammatory effects. Some studies suggest that derivatives containing similar structural motifs can exhibit comparable anti-inflammatory activities to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Summary of Research Findings
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of thiadiazole derivatives indicated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : In a comparative analysis involving several thiadiazole derivatives against human cancer cell lines (e.g., MCF7 and A549), the tested compound demonstrated significant cytotoxicity with mechanisms linked to apoptosis induction and cell cycle disruption.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Reacting 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol with phenoxymethyl-substituted carboxylic acids in phosphorus oxychloride (POCl₃), which activates the carbonyl group for cyclization .
- Optimizing reaction time (6–16 hours reflux) and stoichiometric ratios (1:1 thiol-to-acid) to achieve yields of 49–70% .
- Purification via recrystallization from ethanol-dimethylformamide (1:1 v/v) and validation using HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- Methodological Answer:
- 1H NMR and IR spectroscopy : Confirm functional groups (e.g., methoxy C–O stretch at ~1250 cm⁻¹, triazole N–H at ~3200 cm⁻¹) and aromatic proton environments .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯π stacking, hydrogen bonds) .
- HPLC with UV detection : Monitor purity using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes like 14α-demethylase or p38 MAP kinase?
- Methodological Answer:
- Target selection : Use PDB structures (e.g., 3LD6 for 14α-demethylase) to model binding pockets .
- Docking software : AutoDock Vina or Schrödinger Suite to predict binding affinities. Substituent effects (e.g., methoxy groups) enhance hydrophobic interactions with lanosterol-binding sites .
- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) across different studies?
- Methodological Answer:
- Structural-activity correlation : Compare substituent effects (e.g., 3-methoxy vs. 3-bromo groups) on target selectivity .
- Assay standardization : Use identical cell lines (e.g., RAW 264.7 for COX-2) and protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Meta-analysis : Cross-reference EC₅₀/IC₅₀ values from independent studies to identify outliers due to impurities or assay conditions .
Q. How do substituent variations at the 3- and 6-positions influence pharmacological activity and selectivity?
- Methodological Answer:
- 3-Position : Electron-donating groups (e.g., methoxy) enhance COX-2 selectivity by stabilizing hydrogen bonds with Tyr385 .
- 6-Position : Bulky substituents (e.g., phenoxymethyl) improve antifungal activity by disrupting fungal membrane ergosterol biosynthesis .
- SAR tables : Quantify activity shifts (e.g., EC₅₀ from 7.28 μM to >50 μM) with substituent changes .
Q. What in vitro models are appropriate for evaluating the compound's ADME properties, and how do structural features impact pharmacokinetic profiles?
- Methodological Answer:
- Microsomal stability assays : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂). Methoxy groups reduce CYP450-mediated oxidation .
- Caco-2 permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% suggests efficacy at lower doses) .
Q. What experimental evidence supports the compound's mechanism of action in modulating cyclooxygenase (COX) isoforms, particularly COX-2 selectivity?
- Methodological Answer:
- COX-2 inhibition assays : Use purified enzymes or LPS-stimulated macrophages. IC₅₀ values (e.g., 0.12 μM for COX-2 vs. 8.3 μM for COX-1) confirm selectivity .
- Molecular dynamics : Simulate hydrogen bonding with COX-2’s Val523/Ser530, absent in COX-1 .
- In vivo inflammation models : Carrageenan-induced paw edema in rats shows dose-dependent reduction (ED₅₀ = 5 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
